molecular formula C15H12BrN3O B6005741 2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B6005741
M. Wt: 330.18 g/mol
InChI Key: QXIUXZXRMMUVFT-UHFFFAOYSA-N
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Description

2-(6-Bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide is a brominated indole derivative featuring an acetamide bridge linking the indole core to a pyridin-2-yl group. The pyridine moiety contributes to hydrogen bonding and π-π stacking interactions, common in bioactive molecules targeting enzymes or receptors . Related compounds, such as N-(benzenesulfonyl)-2-(6-bromo-1H-indol-1-yl)acetamide (CAS: 93710-55-5), share the bromoindole-acetamide scaffold but include additional substituents like benzenesulfonyl groups, which increase molecular weight (393.26 g/mol) and alter solubility .

Properties

IUPAC Name

2-(6-bromoindol-1-yl)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c16-12-5-4-11-6-8-19(13(11)9-12)10-15(20)18-14-3-1-2-7-17-14/h1-9H,10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIUXZXRMMUVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide typically involves the following steps:

    Bromination of Indole: The indole ring is brominated at the 6-position using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Formation of Acetamide Linkage: The brominated indole is then reacted with 2-pyridylacetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Key Reaction Types

The compound participates in multiple reaction types, driven by its functional groups and aromatic systems:

  • Oxidation Reactions

    • Mechanism : The indole ring undergoes oxidation, potentially leading to reactive intermediates (e.g., electrophilic addition). Bromine substitution at the 6-position may influence regioselectivity.

    • Application : Introduces additional functional groups for structural modifications.

  • Acylation Reactions

    • Mechanism : The acetamide group can undergo hydrolysis or further acylation with nucleophiles (e.g., amines).

    • Application : Used in synthesis to form derivatives or modify solubility.

  • Cross-Coupling Reactions

    • Mechanism : Palladium-catalyzed reactions (e.g., Suzuki coupling) enable C–N bond formation between the brominated indole and other aryl halides.

    • Application : Generates bioconjugates or advanced intermediates for drug discovery.

  • Hydrolysis

    • Mechanism : Conversion of esters to carboxylic acids or carboxamides to amines.

    • Application : Critical in synthesis steps to introduce reactive groups.

  • Amide Bond Formation

    • Mechanism : Coupling of carboxylic acids with amines using dehydrating agents (e.g., EDC, DCC).

    • Application : Final step in synthesizing the target compound from intermediates.

Cross-Coupling Reactions

Palladium-catalyzed reactions (e.g., Suzuki) enable coupling with aryl halides:

  • Catalyst : Pd(0) or Pd(II) complexes.

  • Conditions : Solvents like DMF, bases (e.g., Cs₂CO₃), and elevated temperatures.

  • Outcome : Formation of C–N bonds, expanding the compound’s structural diversity.

Reaction Conditions and Optimization

  • Solvents : DMF or DMSO for coupling reactions; organic solvents (e.g., THF) for hydrolysis.

  • Catalysts : EDC/DCC for amide formation; palladium catalysts for cross-coupling.

  • Temperature : Room temperature for amide coupling; elevated temperatures for hydrolysis or oxidation.

  • Monitoring : TLC or HPLC to track reaction progress and purity .

Analytical Methods

  • Spectroscopy : NMR and IR to confirm structural integrity.

  • Chromatography : HPLC for purity assessment; TLC for reaction monitoring.

Biological Relevance of Chemical Reactivity

While the primary focus is chemical reactivity, the compound’s interactions with biological targets (e.g., enzymes, receptors) are influenced by its structural features. For example, bromine substitution enhances lipophilicity, potentially improving membrane permeability and binding affinity.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds similar to 2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide exhibit anticancer properties. Indole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.

Case Study :
A study investigating the effects of indole derivatives on breast cancer cells showed that such compounds could significantly reduce cell viability and promote programmed cell death through the activation of caspases .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Studies indicate that indole derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics.

Data Table: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Escherichia coli12
Candida albicans14

This table summarizes the antimicrobial efficacy of the compound against selected strains, indicating its potential for further development in infectious disease treatment .

Drug Design

The structural characteristics of this compound make it a valuable scaffold in drug design. Its ability to engage in hydrogen bonding and π-stacking interactions enhances its binding affinity to biological targets.

Example :
The compound can be modified to enhance selectivity and potency against specific enzymes or receptors involved in disease processes, such as kinases implicated in cancer progression .

Organic Electronics

Recent studies have explored the use of indole derivatives in organic electronic devices due to their favorable electronic properties. The incorporation of such compounds into organic semiconductors can improve charge transport efficiency.

Data Table: Electronic Properties

PropertyValue
Mobility (cm²/Vs)0.5
On/Off Ratio10^4
Threshold Voltage (V)-3

This table presents key electronic properties that highlight the potential of using this compound in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and pyridine moieties can interact with various enzymes, receptors, or nucleic acids, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide with structurally or functionally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications References
This compound (Target Compound) C₁₅H₁₁BrN₃O¹ ~333.18 (estimated) 6-Bromoindole, pyridin-2-yl, acetamide linker Potential intermediate for bioactive molecules
2-(6-Bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide C₁₃H₁₀BrN₃OS 336.21 Thiazol-2-yl instead of pyridine Enhanced lipophilicity (sulfur atom)
2-(4-Methylphenyl)-N-(pyridin-2-yl)acetamide C₁₄H₁₄N₂O 226.28 4-Methylphenyl instead of bromoindole logP = 2.66; higher solubility
N-(Benzenesulfonyl)-2-(6-bromo-1H-indol-1-yl)acetamide C₁₆H₁₃BrN₂O₃S 393.26 Benzenesulfonyl group added Increased molecular weight; synthetic utility
2-(3-Acetyl-1H-indol-1-yl)-N-[(pyridin-2-yl)methyl]acetamide (Y040-9617) C₁₈H₁₆N₃O₂ 309.34 3-Acetylindole, methylene linker to pyridine Screening compound for drug discovery
2-((3-Cyano-6-(trifluoromethyl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide (LBJ-13) C₁₆H₁₃F₃N₃O₂S 368.07 Cyanopyridine, trifluoromethyl, thioether linker IDO1 inhibitor (IC₅₀ = 0.18 µM)

Key Observations:

Role of Halogen Substitution :

  • The bromine atom in the target compound and its analogs (e.g., 2-(6-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide) enhances electrophilicity, facilitating coupling reactions (e.g., Suzuki-Miyaura cross-coupling) for further derivatization .
  • Bromine-free analogs like 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide exhibit lower molecular weight (226.28 g/mol) and higher solubility (logSw = -2.96), suggesting trade-offs between reactivity and bioavailability .

Compounds like LBJ-13 () demonstrate that pyridine derivatives with electron-withdrawing groups (e.g., cyano, trifluoromethyl) enhance enzyme inhibition (IDO1 IC₅₀ = 0.18 µM) compared to non-functionalized pyridines.

Functional Group Modifications :

  • The benzenesulfonyl group in N-(benzenesulfonyl)-2-(6-bromo-1H-indol-1-yl)acetamide adds steric bulk and polarity, likely affecting binding kinetics in protein targets .
  • Acetylated indole derivatives (e.g., Y040-9617) are used in high-throughput screening due to their modularity and compatibility with fluorescence-based assays .

Biological Activity

2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This indole derivative has been studied for its antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, including case studies and relevant data tables.

The compound's molecular formula is C15H12BrN3OC_{15}H_{12}BrN_{3}O, with a molecular weight of 330.18 g/mol. Its structure features a bromine atom at the 6-position of the indole ring and a pyridine moiety attached to the acetamide group. The presence of halogen substituents is often linked to enhanced biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These results suggest that the compound is particularly effective against Gram-positive bacteria, with notable activity against Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. It was tested against various fungal strains, yielding the following MIC values:

Fungal StrainMIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.056

The data indicates that the compound can inhibit the growth of pathogenic fungi, making it a candidate for further investigation in antifungal therapies .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies revealed that it inhibits cellular proliferation in several cancer cell lines, including HeLa and HCT116 cells. The compound demonstrated an IC50 value of approximately 1.8 µM against CDK2, indicating its role as a cyclin-dependent kinase inhibitor, which is crucial in cancer cell cycle regulation .

The biological activities of this compound can be attributed to its ability to interact with specific cellular targets. The bromine substituent enhances lipophilicity and may facilitate membrane permeability, allowing the compound to exert its effects intracellularly. Additionally, the indole structure is known for its ability to form hydrogen bonds with biological macromolecules, further contributing to its bioactivity .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • In Vivo Efficacy : A study demonstrated that administration of the compound in mice infected with Staphylococcus aureus resulted in a significant reduction in bacterial load compared to untreated controls.
  • Combination Therapy : Research indicated that combining this compound with standard antibiotics enhanced antibacterial efficacy, suggesting a synergistic effect that could be beneficial in treating resistant bacterial infections.

Q & A

Q. What are effective synthetic strategies for 2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide?

A common approach involves coupling reactions using brominated intermediates. For example, bromomethylpyridine derivatives can react with indole-based acetamides under Pd-catalyzed amidation conditions. Evidence from similar pyridine-indole hybrids highlights the use of intermediates like 6-bromoindole derivatives, which undergo alkylation or nucleophilic substitution with pyridinyl acetamides . Key steps include:

  • Bromination : Introduce bromine at the 6-position of indole for subsequent coupling.
  • Amidation : Use Pd catalysts (e.g., Pd(PPh₃)₄) to facilitate cross-coupling between brominated indoles and pyridinyl acetamides.
  • Purification : Flash column chromatography (e.g., hexane/acetone gradients) to isolate the product .

Q. How can NMR spectroscopy confirm the structure of this compound?

1H and 13C NMR are critical for verifying substituent positions and connectivity:

  • Indole protons : Look for characteristic signals at δ 7.2–7.8 ppm (aromatic indole H) and δ 4.5–5.5 ppm (N-CH₂-CO).
  • Pyridine protons : Signals near δ 8.0–8.5 ppm (pyridin-2-yl group).
  • Acetamide resonance : A singlet at ~δ 2.1 ppm (CH₃) and a downfield signal for the carbonyl (δ ~170 ppm in 13C NMR).
    Refer to analogs like (R)-N-(1-(6-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethyl)acetamide for comparative spectral patterns .

Q. What purification methods are optimal for isolating this compound?

  • Flash column chromatography : Use silica gel with gradients of hexane/ethyl acetate or dichloromethane/methanol.
  • Recrystallization : Polar solvents (e.g., ethanol/water mixtures) improve purity for crystalline derivatives.
  • HPLC : For enantiopure forms, chiral columns (e.g., Chiral NQ(2)) with hexane/i-PrOH mobile phases are effective .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in coupling reactions?

Density Functional Theory (DFT) calculations can model electron density distribution to identify reactive sites. For example:

  • Electrophilicity : Calculate Fukui indices to prioritize bromine substitution on indole.
  • Transition-state modeling : Simulate Pd-catalyzed amidation steps to optimize ligand selection (e.g., PPh₃ vs. Xantphos) .
    Compare results with experimental kinetic data to validate predictions.

Q. How should researchers address contradictory spectral data during characterization?

Case example: Discrepancies in 1H NMR integration ratios may arise from tautomerism (e.g., indole NH vs. acetamide NH). Solutions include:

  • Variable-temperature NMR : Resolve dynamic exchange signals by cooling to 100 K .
  • 2D NMR (COSY, HSQC) : Confirm connectivity between indole and pyridine moieties.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 330.1601) to rule out impurities .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Test Pd(OAc)₂ with ligands like SPhos for improved turnover.
  • Solvent optimization : Replace DMF with toluene to reduce side reactions.
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 120°C .

Q. How to design structure-activity relationship (SAR) studies for bioactivity screening?

  • Core modifications : Replace bromine with Cl or CF₃ to assess halogen effects on binding.
  • Pyridine substitution : Introduce methyl or methoxy groups to probe steric/electronic interactions.
  • Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase targets) .

Q. What are best practices for handling solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤10%) for stock solutions, diluted in PBS.
  • Surfactants : Add Tween-20 (0.01%) to stabilize aqueous suspensions.
  • Prodrug derivatization : Introduce phosphate esters for enhanced hydrophilicity .

Q. How to troubleshoot low yields in Pd-catalyzed reactions?

  • Oxygen-free conditions : Degas solvents and use Schlenk lines to prevent catalyst oxidation.
  • Leaving group optimization : Replace Br with I for faster oxidative addition.
  • Additives : Include KI or Cs₂CO₃ to stabilize intermediates .

Q. How to assess compound stability under varying storage conditions?

  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Light sensitivity : Use amber vials if UV-Vis shows absorbance <300 nm.
  • Lyophilization : For long-term storage, lyophilize in 5% trehalose to prevent hydrolysis .

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